(2R)-Octahydro-1H-indole-2-carboxylic acid
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Overview
Description
Preparation Methods
L-Octahydroindole-2-carboxylic acid can be synthesized through several methods. One common method involves the hydrogenation of indolin-2-carboxylic acid in the presence of a ruthenium catalyst . The reaction is carried out under basic conditions, which significantly increases the reaction yield and activity . Industrial production methods often involve similar hydrogenation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
L-Octahydroindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds, often using hydrogenation techniques.
Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-Octahydroindole-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of L-Octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a proline substitute in pharmacologically active peptides and as a structural component of certain drugs, such as Perindopril . The compound’s unique structure allows it to form stable trans-amide bonds, contributing to its effectiveness in various biological contexts .
Comparison with Similar Compounds
L-Octahydroindole-2-carboxylic acid is similar to other indole derivatives, such as:
- Indole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-3-butyric acid
- Perindopril
Compared to these compounds, L-Octahydroindole-2-carboxylic acid is unique due to its fully hydrogenated indole ring, which provides distinct chemical and biological properties . Its ability to form stable trans-amide bonds and its role as a proline substitute make it particularly valuable in pharmaceutical applications .
Properties
CAS No. |
108507-42-2 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m1/s1 |
InChI Key |
CQYBNXGHMBNGCG-BWZBUEFSSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@@H](N2)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Synonyms |
octahydroindole-2-carboxylic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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